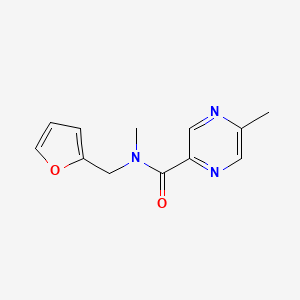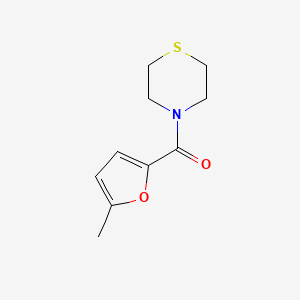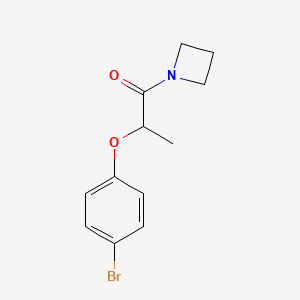
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one, also known as 4'-Bromo-α-pyrrolidinopropiophenone (4'-Br-α-PVP), is a synthetic cathinone that belongs to the class of designer drugs known as "bath salts". It is a potent psychostimulant that has gained popularity in recent years among recreational drug users due to its euphoric and hallucinogenic effects. However, its use is associated with serious health risks and has been banned in many countries.
Wirkmechanismus
Like other cathinones, 4'-Br-α-PVP acts as a potent dopamine reuptake inhibitor, leading to an increase in extracellular dopamine levels in the brain. This increase in dopamine signaling is thought to underlie the drug's euphoric and reinforcing effects. Additionally, 4'-Br-α-PVP has been shown to interact with other neurotransmitter systems, including serotonin and norepinephrine, which may contribute to its overall pharmacological profile.
Biochemical and Physiological Effects
The acute effects of 4'-Br-α-PVP include increased heart rate, blood pressure, and body temperature, as well as a range of subjective effects such as euphoria, stimulation, and hallucinations. Chronic use of the drug has been associated with a range of adverse health effects, including cardiovascular and renal toxicity, as well as psychiatric disorders such as anxiety, depression, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4'-Br-α-PVP in laboratory experiments is its high potency and selectivity for dopamine reuptake inhibition, which allows for precise manipulation of dopamine signaling in animal models. However, its use is limited by its potential for abuse and the ethical concerns associated with using a drug of abuse in animal research.
Zukünftige Richtungen
Future research on 4'-Br-α-PVP should focus on developing a better understanding of its pharmacological and toxicological properties, as well as its potential as a therapeutic agent for the treatment of drug addiction and other psychiatric disorders. Additionally, studies should investigate the potential for developing new analogs of the drug with improved selectivity and reduced toxicity.
Synthesemethoden
The synthesis of 4'-Br-α-PVP involves the reaction of 4-bromobenzyl cyanide with 2-bromo-1-phenylpropan-1-one in the presence of a base such as potassium carbonate. The resulting intermediate is then cyclized using sodium hydride and acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
4'-Br-α-PVP has been the subject of several scientific studies due to its potential as a research tool for investigating the mechanisms of action of psychostimulants. It has been used in animal models to study the effects of cathinones on behavior, cognition, and neurochemistry. Its use in these studies has provided valuable insights into the neurobiological mechanisms underlying drug addiction and has helped to identify potential targets for the development of new treatments.
Eigenschaften
IUPAC Name |
1-(azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c1-9(12(15)14-7-2-8-14)16-11-5-3-10(13)4-6-11/h3-6,9H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSLRGHFJWNKAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC1)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(4-bromophenoxy)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)

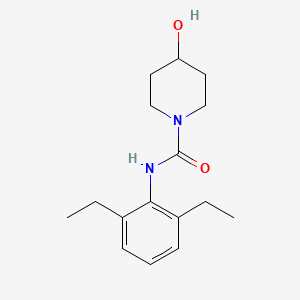
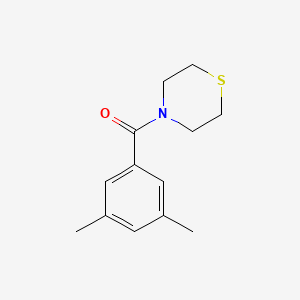


![2-(3,4-dimethylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513444.png)
![3-cyclohexyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513449.png)
![2-(2,3-Dihydroindol-1-ylmethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7513456.png)

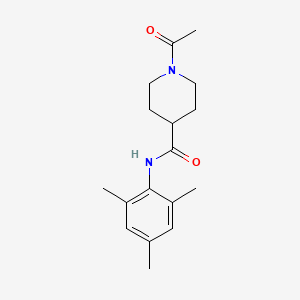
![N-(cyclopropylmethyl)-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7513464.png)
